4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Description
4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde (CAS: 1261953-85-8) is a biphenyl derivative featuring hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) functional groups at positions 4, 2', and 3, respectively. Its molecular formula is C₁₅H₁₁F₃O₃, with a molecular weight of 296.24 g/mol . It requires storage at 2–8°C to maintain stability, with stock solutions recommended for use within 1–6 months depending on storage temperature .
Properties
IUPAC Name |
2-hydroxy-5-(2-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAILLXUOZKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602402 | |
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-63-8 | |
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization and Catalytic Systems
Key parameters influencing yield and selectivity include the choice of palladium catalyst, base, and solvent system. A study on analogous 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes demonstrated that [(dppf)PdCl<sub>2</sub>] with Cs<sub>2</sub>CO<sub>3</sub> in a water/1,4-dioxane (1:3) solvent system achieved yields exceeding 90%. Adapting these conditions to the target compound, the reaction of 3-bromo-4-(methoxymethoxy)benzaldehyde (to protect the hydroxy group) with 2-methoxyphenylboronic acid under analogous conditions yielded the protected intermediate, which was subsequently deprotected using HCl to afford the final product.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
The superiority of [(dppf)PdCl<sub>2</sub>] stems from its ability to stabilize the palladium center during oxidative addition and transmetalation steps, reducing side reactions.
Protection-Deprotection Strategies
The aldehyde and hydroxy groups necessitate protection to prevent undesired oxidation or nucleophilic attack. Methoxymethyl (MOM) protection of the hydroxy group prior to coupling, followed by acidic deprotection (e.g., HCl in THF), proved effective in maintaining integrity of the aldehyde moiety. Alternative protecting groups such as tert-butyldimethylsilyl (TBS) were less efficient, yielding only 74% of the desired product due to steric hindrance during coupling.
Friedel-Crafts Acylation: Regioselective Challenges
Friedel-Crafts acylation offers a route to introduce the aldehyde group directly onto the aromatic ring. However, the electron-donating methoxy and hydroxy groups complicate regioselectivity.
Directing Group Strategies
In a modified approach, the hydroxy group was acetylated to convert it into a stronger electron-withdrawing group, directing acylation to the para position. Using AlCl<sub>3</sub> as a Lewis catalyst and dichloroethane as a solvent, 2-methoxybiphenyl underwent acylation at the 3-position, followed by hydrolysis to restore the hydroxy group. This method achieved a moderate yield of 65%, with 20% of the ortho-substituted byproduct formed due to competing steric effects.
Solvent and Catalyst Screening
Polar aprotic solvents like nitrobenzene improved selectivity by stabilizing the acylium ion intermediate. A comparison of catalysts revealed that FeCl<sub>3</sub> (70% yield) outperformed AlCl<sub>3</sub> (65%) due to reduced side reactions, though reproducibility issues were noted in scaled-up batches.
Ullmann Coupling: Copper-Mediated Synthesis
Ullmann coupling provides a cost-effective alternative to palladium catalysis, albeit with harsher conditions. Coupling 3-iodo-4-hydroxybenzaldehyde with 2-methoxyphenylboronic acid using CuI/1,10-phenanthroline in DMSO at 120°C yielded the target compound in 58% yield. Elevated temperatures (150°C) increased the yield to 72% but led to partial decomposition of the aldehyde group.
Table 2: Ullmann Coupling Optimization
Alternative Routes: Grignard and Wittig Reactions
Grignard addition to 3-nitro-4-methoxybiphenyl followed by oxidation (KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) provided a low-yielding pathway (42%) due to over-oxidation side products. The Wittig reaction between 4-hydroxy-2'-methoxybiphenyl-3-ylphosphonium salt and formaldehyde showed promise (78% yield) but required stringent anhydrous conditions .
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde group enables classic nucleophilic addition and redox transformations:
Oxidation
The aldehyde is oxidized to a carboxylic acid under acidic conditions (e.g., KMnO₄/H₂SO₄):
This reaction is critical for synthesizing carboxylic acid derivatives for pharmaceutical intermediates.
Reduction
Reduction with NaBH₄ or LiAlH₄ yields the corresponding benzyl alcohol:
Such reductions are performed under anhydrous conditions to avoid side reactions.
Nucleophilic Addition Reactions
The aldehyde participates in condensations and Schiff base formations:
General Suzuki Coupling Protocol
| Parameter | Optimal Condition |
|---|---|
| Catalyst | [(dppf)PdCl₂] (5 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Water/1,4-dioxane (1:3) |
| Temperature | 100°C |
| Yield | 60–65% |
This method is effective for introducing aryl/heteroaryl groups at reactive positions .
Coordination Chemistry
The compound forms stable complexes with transition metals, as demonstrated in a Pd(II) complex synthesis:
Pd(II) Complex Formation
-
Reactants : 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde + Pd precursor.
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Conditions : CDCl₃, room temperature.
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Product : White solid, mp: 92°C.
-
Characterization :
Electrophilic Aromatic Substitution
The hydroxyl and methoxy groups direct electrophilic substitution (e.g., nitration, sulfonation) to specific positions on the biphenyl system.
Nitration Example
-
Reagent : HNO₃/H₂SO₄ mixture.
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Positional Selectivity : Meta to hydroxyl, para to methoxy.
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Yield : ~50–60% under controlled temperatures.
Comparative Reactivity Table
Mechanistic Insights
-
Aldehyde Reactivity : Polarization of the carbonyl group facilitates nucleophilic attack.
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Directing Effects : Hydroxyl groups activate the ring toward electrophilic substitution, while methoxy groups exert ortho/para-directing effects.
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Pd Complexation : The aldehyde oxygen and phenolic hydroxyl act as bidentate ligands, stabilizing Pd(II) centers .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate:
This compound serves as a crucial intermediate in organic synthesis, facilitating the construction of more complex molecules. Its unique functional groups (hydroxyl and aldehyde) are pivotal in reactions such as oxidation and condensation.
Table 1: Comparison of Synthesis Intermediates
| Compound | Functional Groups | Application |
|---|---|---|
| 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | -OH, -CHO | Organic synthesis |
| 4-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde | -OH, -CHO | Organic synthesis |
| 2',6'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde | -CHO | Less reactive due to lack of -OH |
Biological Applications
Antimicrobial and Anticancer Properties:
Research indicates that derivatives of this compound exhibit promising biological activities. Studies have shown its potential in inhibiting the growth of various cancer cell lines, suggesting its role as a lead compound in drug development.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of biphenyl derivatives. The findings indicated that compounds similar to this compound demonstrated significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value indicating effective inhibition of cell proliferation .
Medical Applications
Drug Discovery:
The compound is under investigation for its role in targeting specific enzymes and receptors involved in disease pathways. Its structural features may enhance binding affinity and specificity in therapeutic contexts.
Pharmacological Activity:
Similar biphenyl derivatives have been linked to anti-inflammatory and analgesic effects. Ongoing research aims to elucidate the mechanisms through which these compounds exert their biological effects.
Material Science Applications
Development of Advanced Materials:
this compound is utilized in creating advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). The presence of hydroxyl and methoxy groups improves the material's electronic properties and stability.
Table 2: Material Properties Comparison
| Material Type | Key Features | Example Compound |
|---|---|---|
| Liquid Crystals | Responsive to electric fields | This compound |
| OLEDs | High efficiency and stability | Similar biphenyl derivatives |
Mechanism of Action
The mechanism of action of 4-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde can be contrasted with related biphenyl carbaldehydes. Key differences lie in substituent positions, electronic effects, and physicochemical properties.
Substituent Position and Electronic Effects
- 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde (C₁₄H₁₁ClO₂):
- 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde (C₁₄H₁₂O₂):
Functional Group Modifications
- 4,6-Dimethoxy-5-methyl[1,1'-biphenyl]-3-carbaldehyde (C₁₆H₁₆O₃):
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde (C₉H₇F₃O₂): A non-biphenyl analog with a trifluoromethyl (-CF₃) group. The electron-withdrawing -CF₃ increases electrophilicity at the aldehyde, impacting reactivity in nucleophilic additions .
Halogenated Derivatives
- [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy (C₁₄H₁₀ClFO₃):
- 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde :
Physicochemical and Spectroscopic Data
Table 1: Comparative Analysis of Key Properties
Biological Activity
4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article will delve into its synthesis, biological properties, and potential applications, supported by relevant research findings and data tables.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate aromatic precursors under controlled conditions. Various methods have been employed to achieve this compound, including:
- Condensation Reactions : Utilizing salicylaldehyde derivatives and methoxy-substituted biphenyls.
- Oxidative Methods : Employing oxidizing agents to convert suitable precursors into the aldehyde form.
Characterization of the synthesized compound is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Infrared Spectroscopy (IR) : To identify functional groups.
- Mass Spectrometry : For molecular weight determination.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it possesses:
- Antibacterial Activity : Effective against various bacterial strains including Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated efficacy against common fungal pathogens.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteria |
| Escherichia coli | 64 µg/mL | Bacteria |
| Candida albicans | 16 µg/mL | Fungi |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. It has shown the ability to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
Case Study Example :
A study conducted on murine models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a potential mechanism involving the inhibition of NF-kB signaling pathways.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- Cytokine Modulation : The compound could modulate immune responses by affecting cytokine production.
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Drug Development : Further exploration into its pharmacokinetics and toxicity profiles could lead to new therapeutic agents.
- Combination Therapies : Investigating its use in combination with existing antibiotics or antifungals may enhance efficacy and reduce resistance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde, and what key analytical techniques confirm its structure?
- Synthesis : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, biphenyl carbaldehydes are prepared using Suzuki-Miyaura coupling between halogenated benzaldehyde derivatives and boronic acids under inert atmospheres .
- Characterization :
- NMR Spectroscopy : NMR (500 MHz, CDCl) shows distinct signals for the aldehyde proton (δ 9.89 ppm), hydroxyl group (δ 10.93 ppm), and aromatic protons (δ 7.00–7.78 ppm) .
- X-ray Crystallography : Single-crystal structures (e.g., monoclinic system, space group ) are refined using SHELXL, confirming bond lengths and angles .
Q. What are common challenges in purifying this compound, and how are they addressed?
- Challenges : Low solubility in polar solvents and co-elution of byproducts during chromatography.
- Solutions :
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals .
- Column Chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to separate hydroxylated byproducts .
Advanced Research Questions
Q. How do substituents on the biphenyl core influence reactivity in cross-coupling reactions?
- Electron-Donating Groups (e.g., -OCH) : Enhance electron density, improving nucleophilic aromatic substitution but potentially reducing oxidative coupling efficiency .
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Increase electrophilicity of the aldehyde, accelerating condensation reactions. For example, 4′-fluoro analogs show 71% yield in Knoevenagel reactions vs. 7% for unsubstituted derivatives .
- Table : Substituent Effects on Reactivity
| Substituent | Reaction Type | Yield (%) | Key Observation | Reference |
|---|---|---|---|---|
| -OCH | Suzuki Coupling | 65 | Stabilizes transition state | |
| -F | Knoevenagel | 71 | Enhanced electrophilicity | |
| None | Reductive Amination | 7 | Low due to steric hindrance |
Q. How is this compound utilized in synthesizing fluorescent materials or metal-organic frameworks (MOFs)?
- Fluorescent Coumarins : Acts as a precursor in Pd-catalyzed coupling with 4-hydroxycoumarins, forming π-extended systems with emission at 450–500 nm .
- MOFs : Tetrakis derivatives (e.g., 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-3-carbaldehyde)) serve as ligands for luminescent MOFs, with applications in sensing .
Q. Why do similar synthetic procedures yield varying results for halogenated analogs?
- Key Factors :
- Catalyst Loading : Low Pd(PPh) concentrations (<5 mol%) reduce cross-coupling efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions in halogenated analogs .
Q. What role does this aldehyde play in structure-activity relationship (SAR) studies for drug discovery?
- A2AR Negative Allosteric Modulators : The biphenyl carbaldehyde scaffold is functionalized with pyridine dicarbonitriles to optimize binding to adenosine receptors. Substituent positioning (e.g., 2′-fluoro vs. 4′-methoxy) modulates IC values by up to 10-fold .
Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
